molecular formula C12H16O4 B1336728 Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- CAS No. 88449-50-7

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-

Cat. No. B1336728
CAS RN: 88449-50-7
M. Wt: 224.25 g/mol
InChI Key: TWZIQDJXVGSPSD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- (MMAE) is an organic compound of the carboxylic acid family. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. MMAE is also known as 1-methylethyl 3-methoxybenzoate, and is sometimes referred to as 3-methoxy-4-(1-methylethoxy)benzoic acid. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis.

Scientific Research Applications

Oxidation Processes

  • Methoxy-substituted benzenes, like Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, are subject to oxidation processes. A study demonstrated their oxidation with hydrogen peroxide catalyzed by methyltrioxorhenium (VII) in acetic acid, yielding p-benzoquinones (Adam et al., 1995).

Synthesis of Complex Organic Compounds

  • Benzeneacetic acid derivatives are used in the synthesis of complex organic compounds. For instance, a study detailed the synthesis of 1,3,5-trimethoxy[1-14C]benzene via a multi-step process starting from potassium [14C]cyanide, demonstrating the versatility of these compounds in synthetic chemistry (Lee et al., 1990).

Development of Antiradiation Compounds

  • Research on potential antiradiation compounds involved reactions with substituted nitrostyrenes containing 3,4-dimethoxy- and 3-methoxy-4-acetoxy groups, showcasing the potential biomedical applications of Benzeneacetic acid derivatives (Bhat & Mccarthy, 1964).

Creation of Fungicidal and Fungistatic Agents

  • Alpha-methoxy(methylthio)-3-thenylidene-o-aminophenols and corresponding 3-thienyl-2'-benzoxazoles, synthesized from compounds similar to Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, have shown fungicidal and fungistatic activity, indicating their potential in agricultural or pharmaceutical industries (Gol'dfarb et al., 1986).

Chemical Transformations and Catalysis

  • Benzeneacetic acid derivatives are utilized in various chemical transformations. A study described the condensation of indole carboxylic acids with substituted o-phenylenediamines to produce indole-benzimidazoles, showcasing the role of these compounds in catalysis and synthesis (Wang et al., 2016).

Interaction with Metal Ions

  • Complexes with metal ions like Zn(II), Cd(II), and Pt(II) have been synthesized using anti-inflammatory drugs structurally related to Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-. This research indicates the potential of these compounds in the development of new materials or drugs (Dendrinou-Samara et al., 1998).

properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZIQDJXVGSPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427975
Record name Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88449-50-7
Record name Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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